molecular formula C17H11ClN6O3 B2498659 3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-43-7

3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2498659
CAS No.: 893914-43-7
M. Wt: 382.76
InChI Key: BCARGYDTKFJLPP-UHFFFAOYSA-N
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Description

This compound is a triazolo[4,5-d]pyrimidinone derivative featuring a 4-chlorophenyl group at position 3 and a 3-nitrobenzyl substituent at position 4. The triazolopyrimidinone core is a fused heterocyclic system known for its planar conformation, which facilitates π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O3/c18-12-4-6-13(7-5-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-2-1-3-14(8-11)24(26)27/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARGYDTKFJLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving suitable aldehydes and amidines.

    Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Planarity and Substituent Orientation

  • 5-(4-Chlorophenoxy)-6-Isopropyl-3-Phenyl Analogue (): The triazolopyrimidinone ring is coplanar (max deviation: 0.021 Å), with a dihedral angle of 87.74° between the core and the chlorophenoxy ring. This perpendicular orientation may limit steric hindrance in target binding .
  • 3-(2-Hydroxyphenyl)-7-Methyl-1-Phenyl Analogue () :
    The hydroxyl group introduces hydrogen-bonding capacity (IR: 3433 cm⁻¹), improving aqueous solubility compared to the nitro and chloro substituents. However, the methyl group at position 7 may reduce steric bulk relative to the nitrobenzyl group in the target compound .

Electronic Effects and Reactivity

  • Nitro vs. Methoxy Substituents (): The nitro group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the triazole ring.
  • Chloro vs. Fluoro Substituents () :
    The 4-chlorophenyl group in the target compound enhances lipophilicity (ClogP ~3.5 estimated) compared to fluorine-containing analogues (e.g., ), which may improve membrane permeability but reduce metabolic stability .

Solubility and Lipophilicity

Compound Substituents LogP (Estimated) Solubility (mg/mL)
Target Compound 4-Cl, 3-NO₂-Bn ~3.8 <0.1 (DMSO)
5-(4-Cl-Phenoxy) Analogue 4-Cl, Isopropyl ~3.2 0.3 (EtOH)
3-(2-OH-Phenyl) Analogue 2-OH, CH₃ ~2.5 1.2 (DMSO)

Biological Activity

3-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors to form the triazolo-pyrimidine framework. The synthesis typically involves:

  • Formation of the triazole ring.
  • Substitution reactions to introduce the chlorophenyl and nitrophenyl groups.
  • Final purification and characterization via techniques such as NMR and mass spectrometry.

Antitumor Activity

Research has demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antitumor activity. For instance:

  • A study reported that certain pyrazolo[3,4-d]pyrimidines showed IC50 values lower than standard agents like olomoucine I against human breast cancer cell lines (MCF-7), indicating potent cytotoxic effects .
  • The compound's structural similarity to known anticancer agents suggests potential as a cyclin-dependent kinase inhibitor.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound's structure may enhance its efficacy against various fungal strains:

  • A review highlighted the broad-spectrum antifungal activity of triazole derivatives, suggesting that modifications in the side chains can optimize their effectiveness .
  • Preliminary tests indicated that similar compounds displayed comparable activity to established antifungal drugs.

The biological mechanisms underlying the activity of triazolo-pyrimidines include:

  • Inhibition of Enzymatic Pathways : These compounds may inhibit key enzymes involved in cell proliferation and survival.
  • Interference with DNA Synthesis : Some derivatives are proposed to disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.

Case Studies

StudyCompound TestedCell LineIC50 (µM)Notes
1Pyrazolo[3,4-d]pyrimidineMCF-70.004 - 0.009Effective against breast cancer
2Triazolo derivativeVarious fungi-Comparable to standard antifungals
3Triazolo-pyrimidine analogsA549 (lung)-Cytotoxic effects observed

Research Findings

  • Cytotoxicity : In vitro studies have shown that compounds similar to this compound exert significant cytotoxic effects on various cancer cell lines.
  • Selectivity : Some derivatives demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring have been linked to enhanced biological activity, providing insights for future drug development .

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